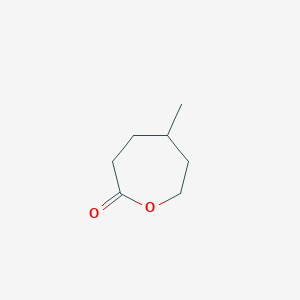
5-Methyloxepan-2-one
Cat. No. B3255452
Key on ui cas rn:
2549-42-0
M. Wt: 128.17 g/mol
InChI Key: VNXMFQWTDCWMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06229023B1
Procedure details


The procedure of Example 25 was repeated, except that 4-methylcyclohexanone (2 mmol) and 4-methylcyclohexanol (20 mmol) were respectively used in stead of cyclohexanone and cyclohexanol. As a result, γ-methyl-ε-caprolactone was formed in yield of 45.6% (on 4-methylcyclohexanone basis).




Yield
45.6%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][CH2:3]1.CC1CCC([OH:16])CC1.C1(=O)CCCCC1.C1(O)CCCCC1>>[CH3:1][CH:2]1[CH2:3][CH2:4][O:8][C:5](=[O:16])[CH2:6][CH2:7]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC1CCC(CC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC1CCC(CC1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CCC(=O)OCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 45.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
